

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Brilacidin

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Compound of Interest

Compound Name: *Brilacidin Tetrahydrochloride*

Cat. No.: *B565787*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs).[1][2] As a synthetic HDP mimetic, it exhibits broad-spectrum antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Developed through computational design, Brilacidin overcomes many of the traditional limitations of peptide-based therapeutics, such as proteolytic degradation, offering enhanced stability and pharmacological properties.[4] It has undergone multiple Phase 2 clinical trials for various indications, including acute bacterial skin and skin structure infections (ABSSSI), oral mucositis, and COVID-19.[1][5] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Brilacidin, summarizing key data, experimental methodologies, and mechanisms of action.

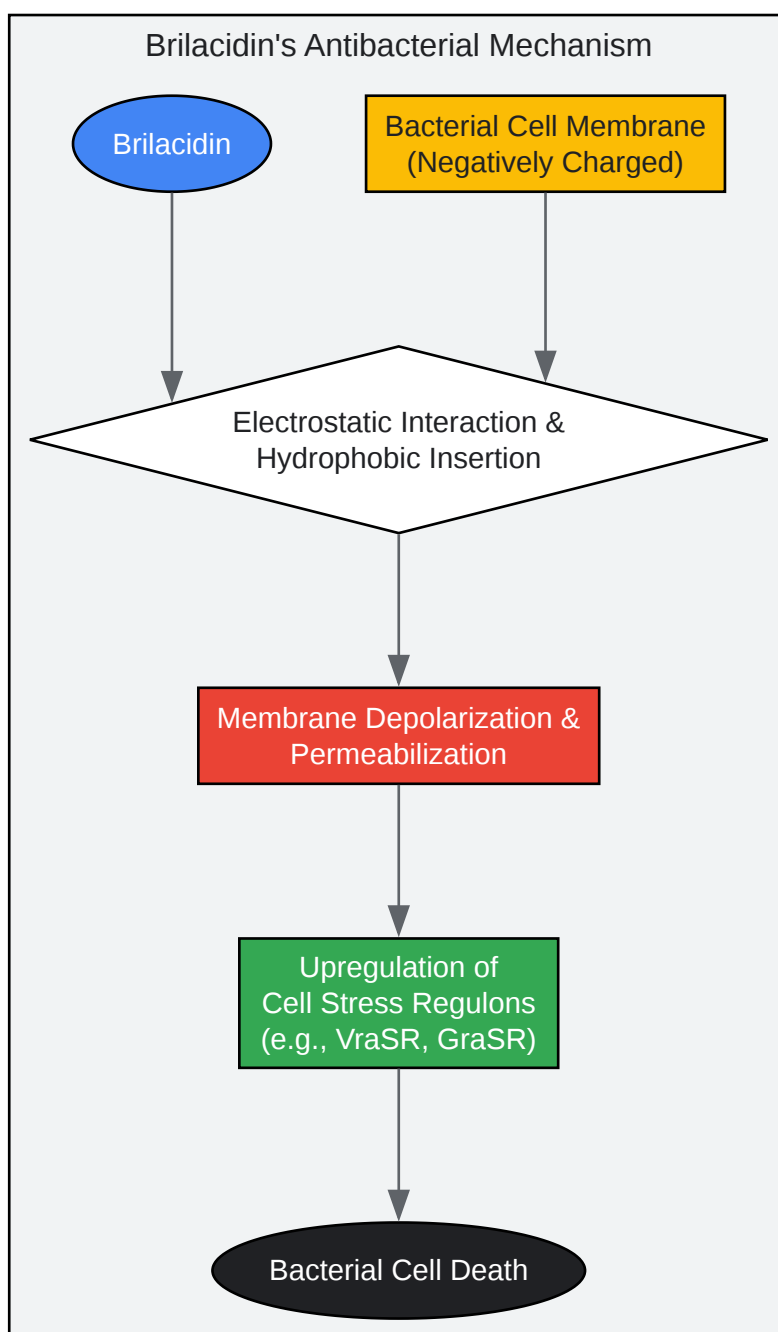
Pharmacodynamics (PD)

The pharmacodynamics of Brilacidin are characterized by its multi-faceted mechanism of action, targeting pathogens directly while also modulating the host's immune response.

Mechanism of Action

1.1.1 Antimicrobial and Antifungal Activity Brilacidin's primary antimicrobial mechanism involves the rapid disruption of microbial cell membranes.[1] As an amphiphilic molecule, it interacts with the negatively charged components of bacterial and fungal membranes, leading to permeabilization, depolarization, and ultimately, cell death.[1][6]

- **Against Bacteria:** In Gram-positive bacteria like *Staphylococcus aureus*, Brilacidin treatment causes significant membrane depolarization.[6][7] This disruption triggers cell wall stress responses, evidenced by the upregulation of two-component systems like *VraSR*, *GraSR*, and *NsaSR*. [7][8] In Gram-negative bacteria such as *E. coli*, it employs a sequential attack, first increasing the permeability of the outer membrane and then depolarizing the inner membrane.[9]
- **Against Fungi:** Brilacidin has shown potent activity against pathogenic fungi, including *Cryptococcus neoformans* and *Aspergillus fumigatus*. [10][11] Its mechanism involves disrupting fungal cell membrane organization and cell wall integrity.[10] Notably, it also acts synergistically with other antifungal agents like caspofungin and azoles, potentiating their effects.[11]



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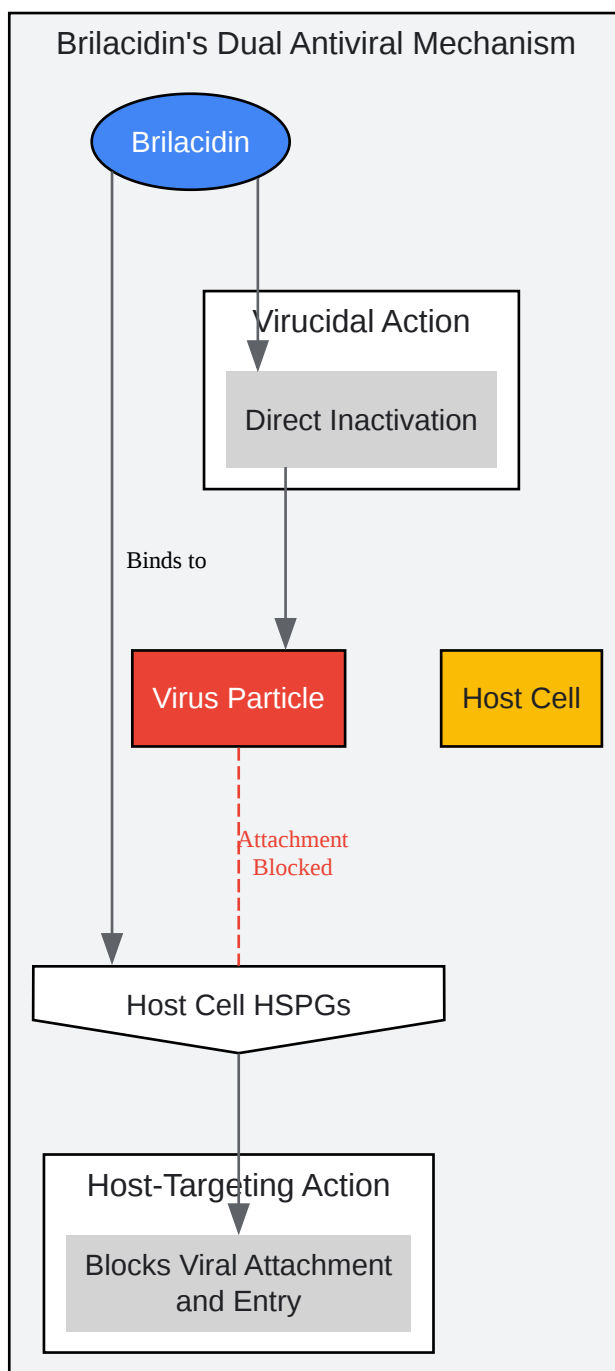
Caption: Brilacidin's antibacterial mechanism of action.

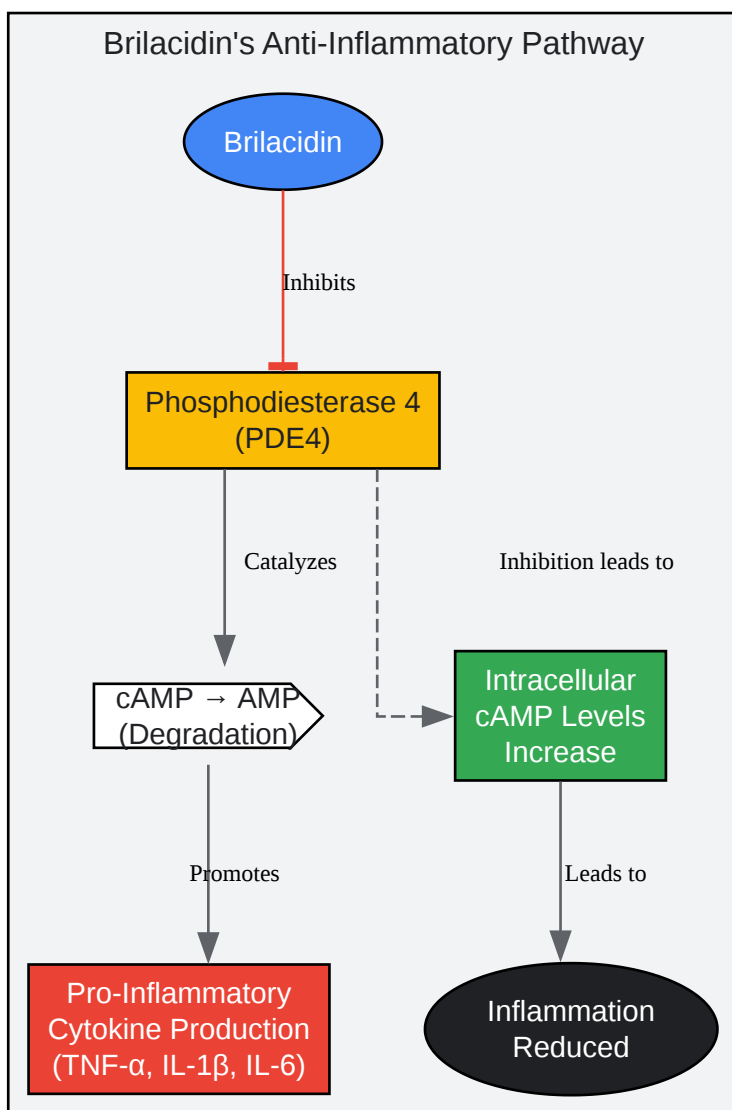
1.1.2 Antiviral Activity Brilacidin exhibits a dual mechanism of action against several enveloped viruses, including human coronaviruses.[12]

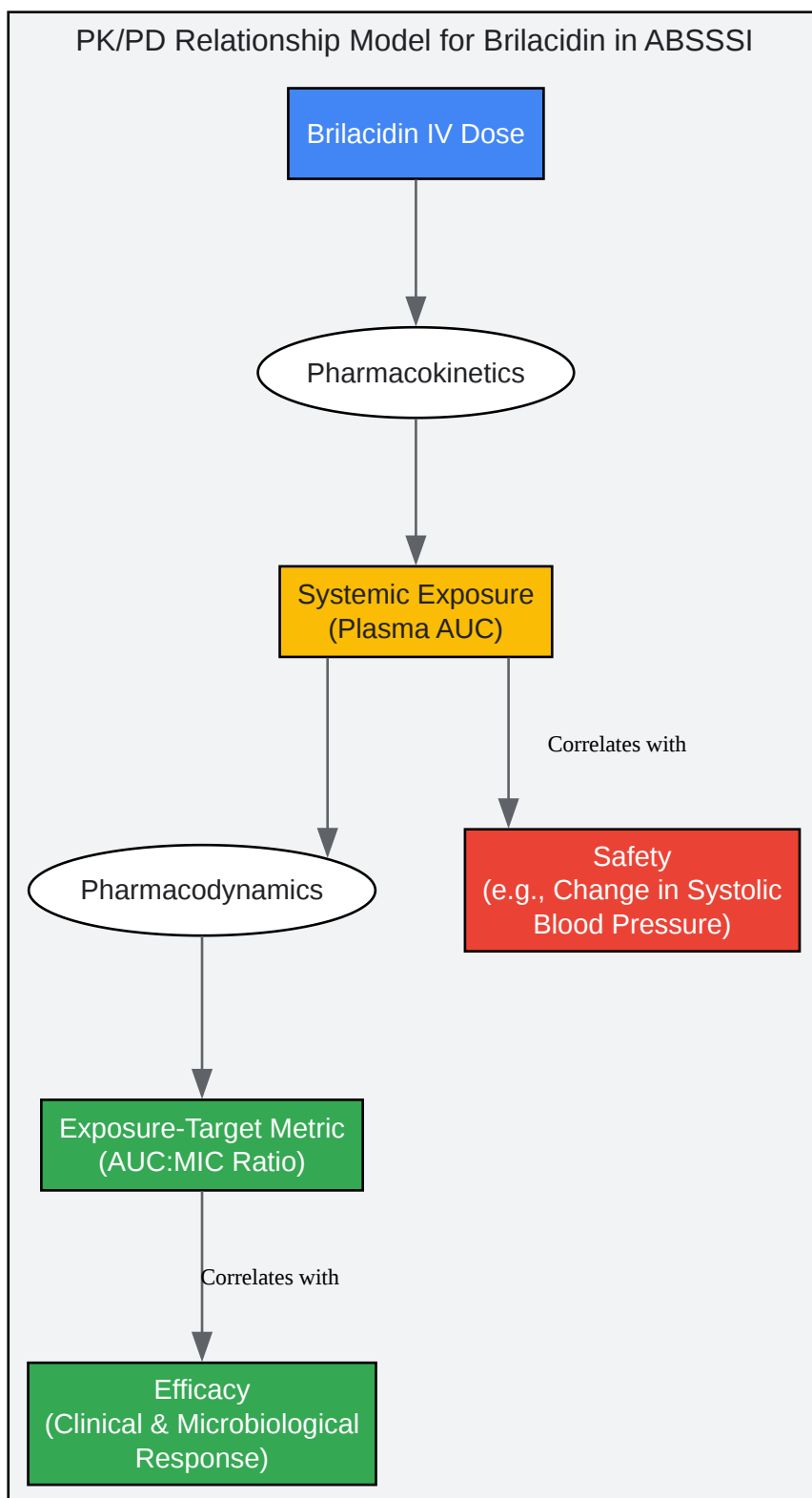
- Virucidal Effect: It can directly interact with and inactivate viral particles.[12]

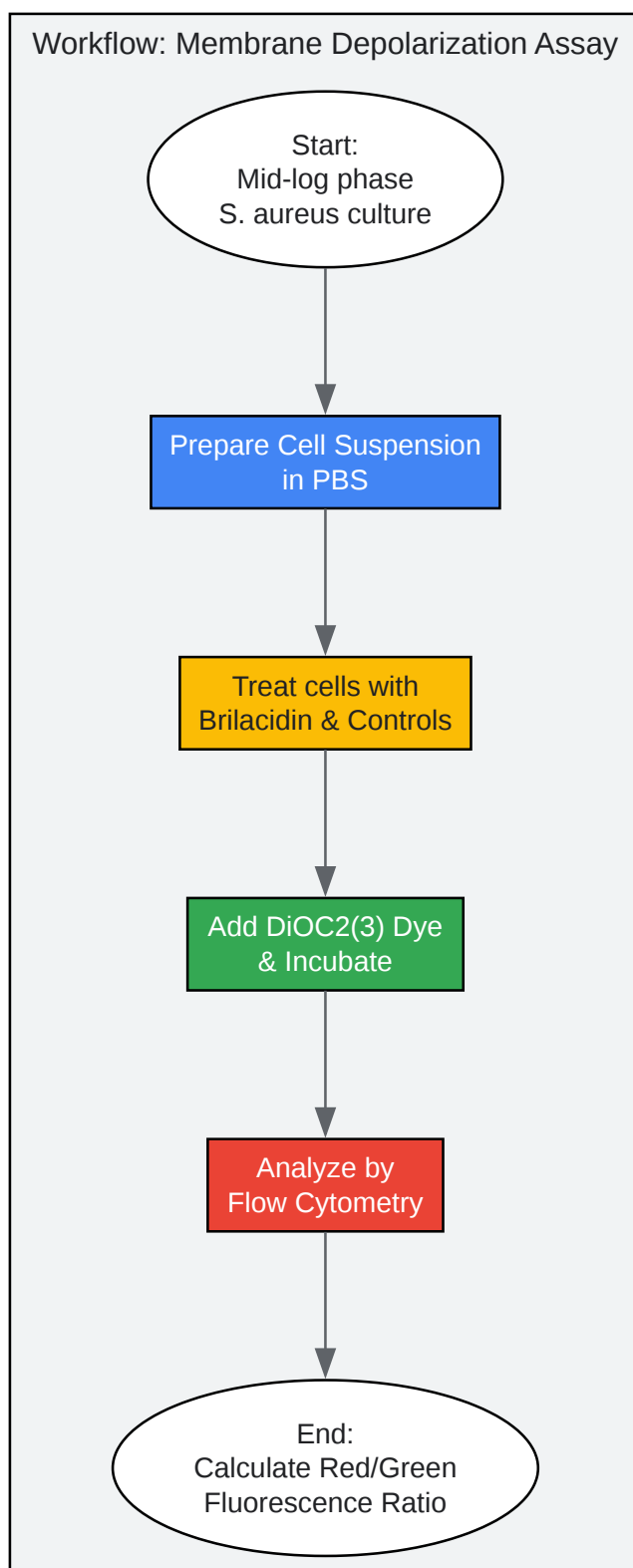
- **Host-Targeting Effect:** It binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for many viruses.^[12] This binding competitively inhibits the virus from attaching to and entering the host cell.

This dual action suggests a higher barrier to the development of viral resistance.^[12]









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